molecular formula C32H42 B14431464 1-Hexadecylpyrene CAS No. 80655-42-1

1-Hexadecylpyrene

Cat. No.: B14431464
CAS No.: 80655-42-1
M. Wt: 426.7 g/mol
InChI Key: FTUPUKKYVPYKLU-UHFFFAOYSA-N
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Description

1-Hexadecylpyrene is an organic compound with the molecular formula C₃₂H₄₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with a hexadecyl group attached to the pyrene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrene can be synthesized through several methods. One common approach involves the alkylation of pyrene with hexadecyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an inert solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-1-carboxylic acid, while substitution reactions can produce halogenated pyrene derivatives .

Scientific Research Applications

1-Hexadecylpyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hexadecylpyrene exerts its effects is primarily related to its interaction with lipid membranes. The hexadecyl chain allows it to embed within lipid bilayers, while the pyrene core can interact with other hydrophobic molecules. This dual interaction facilitates its use as a probe in studying membrane dynamics and lipid interactions .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its long alkyl chain, which enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring strong hydrophobic interactions and fluorescence properties .

Properties

CAS No.

80655-42-1

Molecular Formula

C32H42

Molecular Weight

426.7 g/mol

IUPAC Name

1-hexadecylpyrene

InChI

InChI=1S/C32H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-20-21-29-23-22-27-18-16-19-28-24-25-30(26)32(29)31(27)28/h16,18-25H,2-15,17H2,1H3

InChI Key

FTUPUKKYVPYKLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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